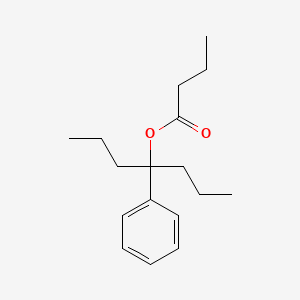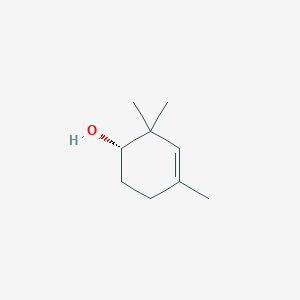
(1S)-2,2,4-Trimethylcyclohex-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2,2,4-Trimethylcyclohex-3-en-1-ol is an organic compound with a unique structure characterized by a cyclohexene ring substituted with three methyl groups and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2,4-Trimethylcyclohex-3-en-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the catalytic hydrogenation of 2,2,4-trimethylcyclohex-3-en-1-one, which can be achieved using a palladium catalyst under hydrogen gas. The reaction conditions often include moderate temperatures and pressures to ensure selective reduction of the carbonyl group to a hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(1S)-2,2,4-Trimethylcyclohex-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form saturated alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 2,2,4-Trimethylcyclohex-3-en-1-one.
Reduction: 2,2,4-Trimethylcyclohexanol.
Substitution: 2,2,4-Trimethylcyclohex-3-en-1-chloride.
Scientific Research Applications
(1S)-2,2,4-Trimethylcyclohex-3-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which (1S)-2,2,4-Trimethylcyclohex-3-en-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the compound’s hydrophobic cyclohexene ring allows it to interact with lipid membranes, potentially affecting membrane-bound proteins and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylcyclohexanol: Similar structure but lacks the double bond in the cyclohexene ring.
2,2,4-Trimethylcyclohexanone: Contains a ketone group instead of a hydroxyl group.
2,2,4-Trimethylcyclohex-3-en-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
Uniqueness
(1S)-2,2,4-Trimethylcyclohex-3-en-1-ol is unique due to the presence of both a hydroxyl group and a double bond in the cyclohexene ring
Properties
CAS No. |
827612-12-4 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(1S)-2,2,4-trimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C9H16O/c1-7-4-5-8(10)9(2,3)6-7/h6,8,10H,4-5H2,1-3H3/t8-/m0/s1 |
InChI Key |
OZIALYKARYFTKN-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=CC([C@H](CC1)O)(C)C |
Canonical SMILES |
CC1=CC(C(CC1)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy-](/img/structure/B14221746.png)
![1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)-](/img/structure/B14221750.png)
![2-Chloro-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14221761.png)
![4-[Bis(6-chlorohexyl)amino]benzaldehyde](/img/structure/B14221767.png)
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(4-acetamidobenzoic acid)](/img/structure/B14221773.png)
![1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14221776.png)
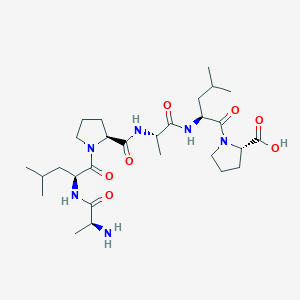
![Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14221792.png)
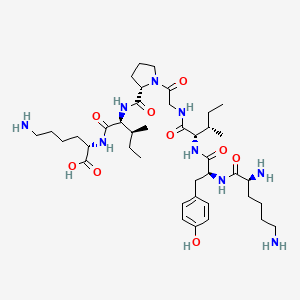
![4-Iodo-6-[(4-iodoanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14221799.png)
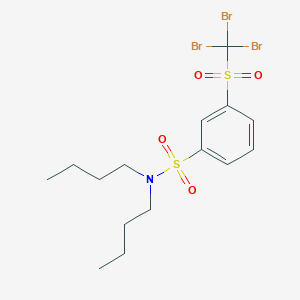
![3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione](/img/structure/B14221805.png)
